molecular formula C19H37NO4 B1674569 Lauroylcarnitine CAS No. 25518-54-1

Lauroylcarnitine

Cat. No. B1674569
CAS RN: 25518-54-1
M. Wt: 343.5 g/mol
InChI Key: FUJLYHJROOYKRA-QGZVFWFLSA-N
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Description

Lauroyl-L-carnitine, also known as Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . It is synthesized in the liver from methionine and is integral in various metabolic processes .


Synthesis Analysis

Lauroyl-L-carnitine is synthesized in the liver from methionine . It is an intermediate product of fatty acid oxidation . The synthesis of acyl-L-carnitine standards has been achieved by a generalized synthetic approach. L-Carnitine hydrochloride is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride . There is also a proof of concept for the de novo L-carnitine production in E. coli, which does not depend on petrochemical synthesis of achiral precursors, but makes use of renewable feedstocks .


Molecular Structure Analysis

Lauroylcarnitine has a molecular formula of C19H37NO4 . Its average mass is 343.501 Da and its monoisotopic mass is 343.272247 Da .


Chemical Reactions Analysis

Lauroylcarnitine is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations .


Physical And Chemical Properties Analysis

Lauroylcarnitine has a molecular formula of C19H37NO4 . Its average mass is 343.501 Da and its monoisotopic mass is 343.272247 Da .

Scientific Research Applications

1. Impact on Tight Junction Proteins

Lauroylcarnitine has been studied for its effects on major tight junction proteins in Caco-2 cell monolayers. It was observed to decrease the protein levels of certain claudins, indicating a loss of barrier function in tight junctions. This suggests its potential role in understanding and manipulating cellular barriers (Doi, Tomita, & Hayashi, 2011).

2. Brain Delivery Enhancement

Research has explored the use of lauroylcarnitine in enhancing the brain delivery of certain neuropeptides. Studies in rats showed that formulations containing lauroylcarnitine could successfully deliver peptides to the brain when administered intranasally, suggesting its application in developing drug delivery systems to the brain (Dufès et al., 2003).

3. Role in Surfactant Synthesis

Lauroylcarnitine's surface adsorption and solution aggregation properties have been evaluated, indicating its potential as a biocompatible surfactant. Its properties might make it suitable for replacing current surfactants in various applications, offering improved biocompatibility and health benefits (Liu et al., 2021).

4. Enhancing Drug Absorption

Studies on lauroylcarnitine have demonstrated its ability to enhance drug absorption by modulating efflux transporting systems. Its impact on the influx and efflux of substrates in cell monolayers indicates potential applications in improving drug bioavailability (Tomita, Doi, & Hayashi, 2010).

5. Microelectroextraction in Analytical Chemistry

Lauroylcarnitine has been used in the continuous-flow microelectroextraction of low abundant compounds, demonstrating its utility in analytical chemistry for enriching specific analytes from large volumes (Schoonen et al., 2014).

6. Biomarker for ALS

High levels of lauroylcarnitine in muscle tissue have been associated with reduced Forced Vital Capacity in early-stage Amyotrophic Lateral Sclerosis (ALS) patients. This suggests its potential as a biomarker for diagnosing and monitoring the progression of ALS (Lanznaster et al., 2022).

Safety And Hazards

The safety data sheet for Lauroylcarnitine was not found in the search results .

Future Directions

Lauroylcarnitine is a long-chain fatty acid ester of carnitine with lauric acid. These metabolites are important candidates for future studies because of their response to yeast supplementation . There is also a proof of concept for the de novo L-carnitine production in E. coli, which does not depend on petrochemical synthesis of achiral precursors, but makes use of renewable feedstocks .

properties

IUPAC Name

(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJLYHJROOYKRA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036034
Record name Lauroyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauroylcarnitine

CAS RN

25518-54-1
Record name (-)-Lauroylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25518-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauroyl-L-carnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAUROYLLEVOCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05IWQ0V44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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